molecular formula C9H11NO B1442518 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one CAS No. 113880-81-2

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B1442518
CAS No.: 113880-81-2
M. Wt: 149.19 g/mol
InChI Key: SYCVQHYPPFTNAW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one is a heterocyclic compound that features a fused ring system consisting of a cycloheptane ring and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with an amine derivative, followed by cyclization to form the desired fused ring system. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated analogs of the compound .

Scientific Research Applications

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A simpler analog with a single cycloheptane ring.

    Pyrrolone: A compound with a single pyrrolone ring.

    Hexahydropyrrolo[3,4-c]pyrrol: A related compound with a similar fused ring system.

Uniqueness

5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one is unique due to its specific fused ring system, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-4-2-1-3-7-5-10-6-8(7)9/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCVQHYPPFTNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=CNC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717682
Record name 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113880-81-2
Record name 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113880-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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